N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a combination of triazole, pyrazole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the triazole and pyrazole rings, followed by the introduction of the thiophene moiety. Common synthetic routes include:
Cyclization Reactions: Formation of the triazole and pyrazole rings through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the thiophene moiety via substitution reactions.
Coupling Reactions: Final coupling of the triazole-pyrazole intermediate with the thiophene derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include the use of catalysts and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Material Science: The thiophene moiety makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tioconazole: An antifungal agent with a thiophene moiety.
Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma, also containing a thiophene ring.
Uniqueness
N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is unique due to its combination of triazole, pyrazole, and thiophene moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a subject of interest for further research and development.
Properties
Molecular Formula |
C20H20N6O2S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C20H20N6O2S/c1-26-16(12-15(25-26)17-4-3-11-29-17)19(27)22-20-21-18(23-24-20)10-7-13-5-8-14(28-2)9-6-13/h3-6,8-9,11-12H,7,10H2,1-2H3,(H2,21,22,23,24,27) |
InChI Key |
GNKHKNLPNZHCSL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=NNC(=N3)CCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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